molecular formula C6H10O3 B14339988 4-(Propan-2-yl)-1,3-dioxolan-2-one CAS No. 99260-49-8

4-(Propan-2-yl)-1,3-dioxolan-2-one

Cat. No.: B14339988
CAS No.: 99260-49-8
M. Wt: 130.14 g/mol
InChI Key: JOZQZYKBYAUYOK-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)-1,3-dioxolan-2-one is an organic compound that belongs to the class of dioxolanes It is characterized by a dioxolane ring substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)-1,3-dioxolan-2-one typically involves the reaction of propan-2-ol with ethylene carbonate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of catalysts, such as acidic resins or metal oxides, can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)-1,3-dioxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-(Propan-2-yl)-1,3-dioxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, such as proteins and nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

4-(Propan-2-yl)-1,3-dioxolan-2-one can be compared with other dioxolane derivatives, such as:

    1,3-Dioxolane: A simpler compound with a similar ring structure but without the propan-2-yl group.

    2-Methyl-1,3-dioxolane: Similar to this compound but with a methyl group instead of a propan-2-yl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dioxolane derivatives.

Properties

CAS No.

99260-49-8

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

4-propan-2-yl-1,3-dioxolan-2-one

InChI

InChI=1S/C6H10O3/c1-4(2)5-3-8-6(7)9-5/h4-5H,3H2,1-2H3

InChI Key

JOZQZYKBYAUYOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=O)O1

Origin of Product

United States

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